An In-depth Technical Guide on the Synthesis and Characterization of 2,2',4,4'-Tetrachlorobiphenyl for Research
An In-depth Technical Guide on the Synthesis and Characterization of 2,2',4,4'-Tetrachlorobiphenyl for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2',4,4'-tetrachlorobiphenyl (B165808) (PCB 47), a polychlorinated biphenyl (B1667301) congener of significant interest in toxicological and environmental research. This document details established synthetic routes, analytical methodologies for characterization, and insights into its biological interactions, presented in a format tailored for scientific professionals.
Introduction
2,2',4,4'-Tetrachlorobiphenyl, also known as PCB 47, is a member of the polychlorinated biphenyl (PCB) family of organic compounds.[1][2][3] PCBs were widely used in various industrial applications due to their chemical stability, including as coolants and lubricants in electrical equipment.[4] However, their persistence in the environment and adverse health effects led to a ban on their production in many countries.[4] PCB 47, a non-coplanar PCB, is a subject of ongoing research to understand its specific toxicological profile and mechanisms of action. This guide serves as a technical resource for researchers engaged in the synthesis and analysis of this compound for experimental studies.
Synthesis of 2,2',4,4'-Tetrachlorobiphenyl (PCB 47)
The synthesis of specific PCB congeners like 2,2',4,4'-tetrachlorobiphenyl requires regioselective methods to control the position of chlorine atoms on the biphenyl scaffold. The most common and effective methods are transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, and the Gomberg-Bachmann reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryl compounds, including PCBs, due to its high yields, tolerance of various functional groups, and the commercial availability of starting materials.[5] The reaction involves the palladium-catalyzed cross-coupling of an aryl boronic acid with an aryl halide.[5] For the synthesis of 2,2',4,4'-tetrachlorobiphenyl, this can be achieved by coupling 2,4-dichlorophenylboronic acid with 1-bromo-2,4-dichlorobenzene (B72097) or vice versa.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A general protocol for the synthesis of PCBs via Suzuki-Miyaura coupling is described below. Researchers should optimize the conditions for the specific synthesis of PCB 47.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aryl halide (e.g., 1-bromo-2,4-dichlorobenzene) (1.0 mmol) and the aryl boronic acid (e.g., 2,4-dichlorophenylboronic acid) (1.1-1.5 mmol) in a suitable solvent system, such as a mixture of toluene (B28343) and water.
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Catalyst and Base: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%) or Palladium(II) acetate (B1210297) [Pd(OAc)₂] with a phosphine (B1218219) ligand, and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).[6]
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours (typically 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a non-polar eluent such as hexane (B92381) to yield the pure 2,2',4,4'-tetrachlorobiphenyl. Further purification can be achieved by recrystallization from a suitable solvent like methanol (B129727) or ethanol.[7]
Logical Workflow for Suzuki-Miyaura Synthesis of PCB 47
Caption: Workflow for the synthesis of PCB 47 via Suzuki-Miyaura coupling.
Gomberg-Bachmann Reaction
The Gomberg-Bachmann reaction is another classical method for the synthesis of biaryl compounds.[8][9] It involves the base-induced coupling of a diazonium salt with an aromatic compound.[8] For the synthesis of 2,2',4,4'-tetrachlorobiphenyl, this would typically involve the diazotization of 2,4-dichloroaniline (B164938) and its subsequent reaction with 1,3-dichlorobenzene. While this method is historically significant, it often suffers from low yields and the formation of byproducts.[8][9]
Experimental Protocol: General Procedure for Gomberg-Bachmann Reaction
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Diazotization: Dissolve the chloroaniline (e.g., 2,4-dichloroaniline) in a mixture of a non-aqueous solvent (e.g., the aromatic coupling partner like 1,3-dichlorobenzene) and an acid (e.g., hydrochloric acid). Cool the mixture to 0-5 °C in an ice bath. Add a solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.
-
Coupling: Slowly add a solution of a base (e.g., sodium hydroxide (B78521) or sodium acetate) to the reaction mixture. The diazonium salt will then react with the aromatic solvent.
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Work-up and Purification: After the reaction is complete, the mixture is typically worked up by steam distillation to remove the excess aromatic solvent. The residue is then extracted with an organic solvent, washed, dried, and concentrated. The crude product is purified by column chromatography and/or recrystallization.
Characterization of 2,2',4,4'-Tetrachlorobiphenyl (PCB 47)
The identity and purity of synthesized 2,2',4,4'-tetrachlorobiphenyl must be confirmed using various analytical techniques.
Spectroscopic and Chromatographic Data
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₆Cl₄ | [2][4] |
| Molecular Weight | 291.99 g/mol | [2] |
| CAS Number | 2437-79-8 | [10] |
| Appearance | Colorless or white crystalline solid | |
| ¹H NMR (CDCl₃) | Chemical shifts for aromatic protons are expected in the range of 7.0-7.6 ppm. Due to the complex coupling patterns, detailed spectral analysis is required for precise assignment. | [11] |
| ¹³C NMR (CDCl₃) | Chemical shifts for aromatic carbons are expected in the range of 120-140 ppm. | [11] |
| Mass Spectrometry (EI-MS) | Molecular Ion (M⁺): m/z 290, 292, 294 (characteristic isotopic pattern for 4 chlorine atoms). Major Fragments: [M-Cl]⁺, [M-2Cl]⁺. | [10][12] |
Experimental Protocols for Characterization
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of PCB congeners.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the synthesized 2,2',4,4'-tetrachlorobiphenyl in a suitable solvent such as hexane or isooctane (B107328) to a final concentration of approximately 1-10 µg/mL.
-
GC Conditions:
-
Injector: Split/splitless injector, operated in splitless mode. Injector temperature: 250-280 °C.
-
Column: A non-polar capillary column, such as a DB-5ms (or equivalent), is commonly used (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Oven Temperature Program: A temperature gradient is typically used to ensure good separation. For example: initial temperature of 100 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 10 minutes.[3]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Mode: Full scan mode (e.g., m/z 50-500) for identification or Selected Ion Monitoring (SIM) for quantification, monitoring the characteristic ions of 2,2',4,4'-tetrachlorobiphenyl (m/z 290, 292).[13]
-
3.2.2. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD can also be used for the analysis of PCBs, particularly for purification and quantification.[14]
Experimental Protocol: HPLC-DAD Analysis
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.
-
HPLC Conditions:
-
Column: A reverse-phase column, such as a C18 column, is typically used.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water or methanol and water is commonly employed, often with a gradient elution.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detector: Diode-Array Detector (DAD) set to monitor the UV absorbance at the λmax of 2,2',4,4'-tetrachlorobiphenyl (typically in the range of 210-230 nm).
-
Experimental Workflow for Characterization
Caption: Workflow for the characterization of synthesized PCB 47.
Biological Signaling Pathways
2,2',4,4'-Tetrachlorobiphenyl, as a non-coplanar PCB, is known to interact with several biological signaling pathways, leading to a range of toxicological effects. The primary mechanisms of action involve the Aryl Hydrocarbon Receptor (AhR) pathway, modulation of Protein Kinase C (PKC) signaling, and disruption of thyroid hormone homeostasis.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
While coplanar PCBs are potent activators of the AhR, some non-coplanar PCBs can also interact with this pathway, albeit with lower affinity. The AhR is a ligand-activated transcription factor that regulates the expression of a variety of genes, including those involved in xenobiotic metabolism, such as cytochrome P450 enzymes.[15][16][17][18][19]
Canonical AhR Signaling Pathway
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by PCB 47.
Protein Kinase C (PKC) Signaling Pathway
Non-coplanar PCBs have been shown to affect intracellular signaling pathways, including the activation of Protein Kinase C (PKC).[20] PKC is a family of enzymes that control the function of other proteins through phosphorylation and are involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis.[20][21][22][23]
General PKC Activation Pathway
Caption: General overview of the Protein Kinase C (PKC) signaling pathway.
Disruption of Thyroid Hormone Homeostasis
Exposure to certain PCB congeners, including PCB 47, has been linked to alterations in thyroid hormone levels.[24] PCBs can interfere with the synthesis, transport, and metabolism of thyroid hormones, which are crucial for normal development and metabolism.[1][6][10][24][25] The exact mechanisms are complex and may involve competition with thyroxine (T4) for binding to transport proteins like transthyretin, as well as effects on the enzymes involved in thyroid hormone metabolism.
Conclusion
This technical guide provides a foundational resource for the synthesis and characterization of 2,2',4,4'-tetrachlorobiphenyl (PCB 47). The methodologies and data presented herein are intended to support researchers in obtaining and verifying this important compound for their studies. The elucidation of its interactions with key biological signaling pathways, such as the AhR and PKC pathways, and its effects on thyroid hormone homeostasis, will continue to be a critical area of research in toxicology and environmental health.
References
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- 5. benchchem.com [benchchem.com]
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- 7. scs.illinois.edu [scs.illinois.edu]
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- 11. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
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- 16. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
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- 24. Influence of a combination of two tetrachlorobiphenyl congeners (PCB 47; PCB 77) on thyroid status, choline acetyltransferase (ChAT) activity, and short- and long-term memory in 30-day-old Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Polychlorinated biphenyls (PCBs) exert thyroid hormone-like effects in the fetal rat brain but do not bind to thyroid hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]
